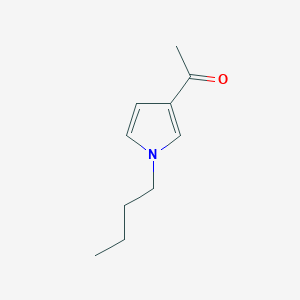
1-(1-Butyl-1H-pyrrol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Butyl-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. This compound is notable for its unique chemical structure, which includes a butyl group at the first position and an acetyl group at the third position of the pyrrole ring. Pyrroles are significant in various fields due to their biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-(1-Butyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions to form the pyrrole ring . For this compound, the specific reactants would include a butyl-substituted 1,4-dicarbonyl compound and an acetyl-substituted amine.
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes that ensure high yield and purity. For instance, the use of metal catalysts such as iron(III) chloride in water can facilitate the Paal-Knorr synthesis under mild conditions . This method is advantageous due to its operational simplicity and economic feasibility.
化学反应分析
Types of Reactions
1-(1-Butyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
科学研究应用
1-(1-Butyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
作用机制
The mechanism of action of 1-(1-Butyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
相似化合物的比较
Similar Compounds
1-Butyl-1H-pyrrole: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
3-Acetyl-1H-pyrrole: Lacks the butyl group, which affects its solubility and interaction with biological targets.
1-Butyl-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups, leading to variations in its chemical and physical properties.
Uniqueness
1-(1-Butyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both butyl and acetyl groups, which confer specific chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
133611-43-5 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
1-(1-butylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-11-7-5-10(8-11)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
InChI 键 |
XTIPOGYBHOAVAF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1)C(=O)C |
规范 SMILES |
CCCCN1C=CC(=C1)C(=O)C |
同义词 |
Ethanone, 1-(1-butyl-1H-pyrrol-3-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















